molecular formula C14H14FNO B8158001 (5-(Benzyloxy)-2-fluorophenyl)methanamine

(5-(Benzyloxy)-2-fluorophenyl)methanamine

Cat. No.: B8158001
M. Wt: 231.26 g/mol
InChI Key: GYSCQSTYRQGEEN-UHFFFAOYSA-N
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Description

(5-(Benzyloxy)-2-fluorophenyl)methanamine: is an organic compound that features a benzyl ether group, a fluorine atom, and an amine group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(Benzyloxy)-2-fluorophenyl)methanamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Nucleophilic Substitution: A fluorine atom is introduced to the phenyl ring via nucleophilic aromatic substitution.

    Ether Formation: The benzyloxy group is attached through a Williamson ether synthesis.

    Amine Introduction: The methanamine group is introduced via reductive amination or other suitable amination reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(5-(Benzyloxy)-2-fluorophenyl)methanamine: can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as alkoxides or thiolates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction may produce secondary amines.

Scientific Research Applications

(5-(Benzyloxy)-2-fluorophenyl)methanamine: has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5-(Benzyloxy)-2-fluorophenyl)methanamine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds, while the fluorine atom can participate in unique interactions due to its electronegativity. These interactions can affect various biological pathways and processes.

Comparison with Similar Compounds

(5-(Benzyloxy)-2-fluorophenyl)methanamine: can be compared with similar compounds such as:

  • (5-(Benzyloxy)-2-chlorophenyl)methanamine
  • (5-(Benzyloxy)-2-bromophenyl)methanamine
  • (5-(Benzyloxy)-2-iodophenyl)methanamine

These compounds share similar structural features but differ in the halogen atom attached to the phenyl ring. The presence of different halogens can influence the compound’s reactivity, biological activity, and physical properties.

Conclusion

This compound: is a versatile compound with significant potential in various fields of scientific research. Its unique structural properties and reactivity make it a valuable intermediate in chemical synthesis, as well as a subject of interest in biological and medicinal studies.

Properties

IUPAC Name

(2-fluoro-5-phenylmethoxyphenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO/c15-14-7-6-13(8-12(14)9-16)17-10-11-4-2-1-3-5-11/h1-8H,9-10,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYSCQSTYRQGEEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)F)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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